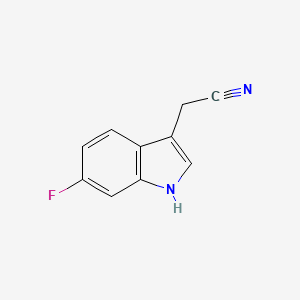

6-Fluoroindole-3-acetonitrile

描述

Significance of Indole (B1671886) Derivatives in Chemical and Biological Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govjchr.org This privileged scaffold is present in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and plant hormones like indole-3-acetic acid. bohrium.compcbiochemres.com The versatility of the indole ring allows it to mimic protein structures, making it an invaluable component in the design of new therapeutic agents. jchr.org

Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. jchr.orgpcbiochemres.combiosynth.com This broad bioactivity has spurred extensive research into the synthesis and therapeutic potential of novel indole-containing compounds. nih.govbiosynth.com The ability to functionalize the indole ring at various positions allows chemists to fine-tune the biological and physical properties of these molecules, leading to the development of numerous marketed drugs. nih.gov

Overview of Research Trajectories for 6-Fluoroindole-3-acetonitrile as a Key Intermediate

This compound serves as a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential therapeutic applications. cymitquimica.com The presence of the fluorine atom at the 6-position and the acetonitrile (B52724) group at the 3-position provides unique reactivity and opportunities for chemical modification. cymitquimica.com

A significant area of research involving this compound is its use in the synthesis of pharmaceutical intermediates. A patented method describes a two-step synthesis of this compound, highlighting its importance in producing high-purity drug intermediates suitable for industrial-scale production. google.com This synthesis route is noted for its efficiency, high yield, and the precise placement of the substituent at the 3-position of the indole ring. google.com

Furthermore, research has explored the utility of 6-fluoroindole (B127801) derivatives in various biological contexts. For instance, studies have investigated the effects of different fluoroindoles on bacterial processes, such as quorum sensing and biofilm formation. researchgate.netnih.gov Specifically, 6-fluoroindole has been shown to interfere with these processes in Serratia marcescens, suggesting its potential as a lead compound for developing antivirulence agents. nih.gov

The compound's physical and chemical properties are also of academic interest.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2341-25-5 |

| Molecular Formula | C₁₀H₇FN₂ |

| Molecular Weight | 174.17 g/mol |

| Melting Point | 50-53 °C |

| Flash Point | >110 °C |

| Appearance | Brown crystalline solid |

| Solubility | Soluble in organic solvents like N,N-dimethylformamide, dichloromethane (B109758), ethyl acetate, tetrahydrofuran, and acetonitrile; insoluble in water. guidechem.com |

This table was generated based on data from references cymitquimica.comguidechem.comchemscene.comavantorsciences.com.

Scope of Academic Inquiry into Fluoroindole Structures

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.net Fluorination can increase lipophilicity and metabolic stability, leading to improved bioavailability and affinity for target proteins. researchgate.net Consequently, there is a significant body of academic research dedicated to the synthesis and biological evaluation of fluoroindole structures.

Research in this area encompasses a wide range of topics. Scientists have developed various methods for the synthesis of fluoroindoles, including improved routes for preparing compounds like 6-fluoroindole. wiley.com The unique properties of the carbon-fluorine bond have prompted extensive investigation into the physicochemical characteristics of these molecules. researchgate.net

Furthermore, fluoroindoles are utilized as tools to study biological systems. For example, 5-fluoroindole (B109304) and 6-fluoroindole have been used in protein-observe 19F NMR-based studies to monitor ligand binding. rsc.org In the field of microbiology, adaptive laboratory evolution experiments have been conducted to evolve Escherichia coli strains that can utilize 6-fluoroindole for growth, leading to the incorporation of fluorotryptophan throughout the proteome. frontiersin.org This research opens avenues for exploring the fundamentals of fluorine-based biochemistry. frontiersin.org The synthesis of fluoroindole nucleosides has also been undertaken to investigate the forces that stabilize nucleic acid structures. cdnsciencepub.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNHDPOPGAMJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610495 | |

| Record name | (6-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341-25-5 | |

| Record name | 6-Fluoro-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2341-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-(1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoroindole 3 Acetonitrile

Established Synthetic Routes to 6-Fluoroindole-3-acetonitrile

Multi-Step Synthesis from Precursors

A common and well-documented method for the synthesis of this compound is a two-step process commencing from 6-fluoroindole (B127801). google.com This synthetic route is characterized by its straightforward nature and the ready availability of the starting materials. google.com

The initial step involves the synthesis of an intermediate, 6-fluorogramine. This is achieved through a Mannich reaction, where 6-fluoroindole is reacted with dimethylamine (B145610) hydrochloride and paraformaldehyde. google.com The molar ratio of the reactants is typically 1 part 6-fluoroindole to 1-1.5 parts dimethylamine hydrochloride and 1-2 parts paraformaldehyde. google.com The reaction is carried out in an organic solvent with a relatively high boiling point, such as n-butanol or isobutanol, and is heated to reflux at approximately 120°C for around 2 hours. google.com Following the reaction, the solvent is removed, and the pH is adjusted to 10-12 with a sodium hydroxide (B78521) solution to yield the crude 6-fluorogramine, which can be further purified by recrystallization from 95% ethanol. google.com

The second and final step is the conversion of 6-fluorogramine to this compound. This is a nucleophilic substitution reaction where the dimethylamino group of 6-fluorogramine is displaced by a cyanide group. google.com The reaction is performed by treating 6-fluorogramine with sodium cyanide in a molar ratio of 1 part 6-fluorogramine to 1-2 parts sodium cyanide in an organic solvent. google.com The mixture is heated to reflux at about 150°C for approximately 4 hours. google.com After the reaction is complete, the solvent is evaporated, and the product is extracted using dichloromethane (B109758) and water. The organic layer is then washed, and the solvent is removed to give the crude this compound. Final purification is achieved through reduced pressure distillation, collecting the fraction at 138-150°C (0.5-1mmHg). google.com

Optimization of Reaction Conditions for Industrial and Laboratory Production

The described two-step synthesis is considered suitable for industrial production due to its short route, readily available raw materials, accurate substitution at the indole (B1671886) 3-position, convenient control, and high reaction yield. google.com For industrial-scale production, optimization would focus on cost-effectiveness, safety, and throughput. This includes optimizing the molar ratios of reactants to minimize waste, selecting the most efficient and recyclable solvents, and fine-tuning reaction times and temperatures for maximum yield and purity. The use of robust and scalable equipment for heating, stirring, extraction, and distillation is also a key consideration.

In a laboratory setting, while the fundamental reaction conditions remain the same, the focus of optimization might shift towards achieving the highest possible purity, even at the expense of yield or cost. This could involve using higher purity reagents and solvents, more precise temperature and time control, and more sophisticated purification techniques like column chromatography in addition to distillation. The scale of the reaction in the laboratory is significantly smaller, allowing for more meticulous control over each step.

Table 1: Comparison of Synthetic Parameters for Industrial vs. Laboratory Production

| Parameter | Industrial Production Focus | Laboratory Production Focus |

| Scale | Kilograms to Tons | Grams to Kilograms |

| Cost | Low cost is critical | Higher cost may be acceptable |

| Purity | High, but may accept lower purity for some applications | Very high purity is often the primary goal |

| Yield | High yield is a major driver of efficiency | High yield is desirable, but purity may be prioritized |

| Safety | Paramount, with robust safety protocols | Important, with standard laboratory safety measures |

| Equipment | Large-scale reactors, industrial distillation units | Glassware, rotary evaporators, laboratory distillation setups |

| Solvent Use | Focus on recovery and recycling | Smaller volumes, may use a wider variety of solvents |

| Purification | Distillation, crystallization | Distillation, crystallization, column chromatography |

Regioselective Synthesis of the Indole-3-Acetonitrile (B3204565) Moiety

The synthesis of indole-3-acetonitriles often relies on the inherent reactivity of the indole ring. The C3 position of the indole nucleus is the most nucleophilic and therefore the most susceptible to electrophilic substitution. The Mannich reaction, as described in the synthesis of 6-fluorogramine, is a classic example of a regioselective reaction that directs substitution to the C3 position. google.com This high regioselectivity is a key advantage of this synthetic route, ensuring the accurate placement of the functional group that is subsequently converted to the acetonitrile (B52724) moiety.

The subsequent cyanation of the gramine (B1672134) intermediate is also a highly regioselective process. The dimethylamino group at the C3 position is an excellent leaving group, facilitating its displacement by the cyanide nucleophile. This ensures that the acetonitrile group is introduced specifically at the desired C3 position of the 6-fluoroindole core. Alternative methods for introducing the acetonitrile group at the C3 position of indoles often involve the conversion of an indole-3-carboxaldehyde.

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry methodologies for the synthesis of this compound are not extensively detailed in the available literature, general principles and techniques applied to the synthesis of indole derivatives can be considered.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free, or neat, reactions are a cornerstone of green chemistry as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of indole derivatives, solid-state reactions have been explored. For instance, the Bischler indole synthesis has been performed under solvent-free conditions by reacting anilines and phenacyl bromides in the presence of sodium bicarbonate, followed by microwave irradiation. This approach avoids the use of organic solvents and toxic metal catalysts. While not directly applied to this compound, this demonstrates the potential for developing solvent-free alternatives for its synthesis.

Catalyst-free approaches are also highly desirable. Some multicomponent reactions for the synthesis of 3-substituted indoles have been developed that proceed without a catalyst, often promoted by a medium like polyethylene (B3416737) glycol.

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. The use of microwave irradiation can accelerate many classical indole syntheses, such as the Fischer, Bischler-Mohlau, and Madelung reactions.

For the synthesis of indole derivatives, microwave-assisted methods have been developed to speed up the process. For example, the cyclization of 2-alkynylanilines to form indoles can be promoted by microwave irradiation in water, without the need for a metal catalyst. The addition of catalytic amounts of neutral or basic salts can further accelerate these reactions. While a specific microwave-assisted synthesis for this compound has not been reported, the successful application of this technology to a wide range of indole syntheses suggests its potential for a more energy-efficient and rapid production of this compound.

Derivatization Strategies from this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives. Strategic modifications to both the indole ring and the acetonitrile side chain allow for the fine-tuning of the molecule's chemical and physical properties, leading to the generation of novel compounds with potential applications in medicinal chemistry and materials science. These derivatization strategies are crucial for establishing structure-activity relationships and for the development of compounds with enhanced biological activity or specific material characteristics.

Functionalization of the Indole Ring System

The indole nucleus of this compound is amenable to a variety of functionalization reactions, primarily through electrophilic substitution and modification of the indole nitrogen.

Electrophilic Aromatic Substitution: The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. The fluorine atom at the 6-position influences the regioselectivity of these reactions. Common electrophilic substitution reactions that can be applied to the this compound core include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C-2 or C-7 position, depending on the reaction conditions and the directing effects of the existing substituents. The Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl3), acts as the electrophile. ijpcbs.comjk-sci.comorganic-chemistry.orgchemistrysteps.com

Nitration: The introduction of a nitro group (-NO2) can be achieved using nitrating agents such as nitric acid in the presence of a strong acid catalyst. The position of nitration is influenced by the electron-withdrawing or -donating nature of the substituents on the indole ring.

Halogenation: Further halogenation of the indole ring can be accomplished using various halogenating agents. For instance, bromination can be carried out to introduce a bromine atom at specific positions on the ring, leading to the formation of polyhalogenated indole derivatives. nih.govfrontiersin.org

Mannich Reaction: This three-component condensation reaction involving formaldehyde, a primary or secondary amine, and the active hydrogen of the indole ring (typically at the C-2 or C-1 position) leads to the formation of aminomethylated derivatives. nih.govjlu.edu.cnsci-hub.se

A table summarizing potential electrophilic substitution reactions on the this compound ring is presented below.

| Reaction Name | Reagents | Potential Product |

| Vilsmeier-Haack | DMF, POCl3 | Formyl-6-fluoroindole-3-acetonitrile |

| Nitration | HNO3, H2SO4 | Nitro-6-fluoroindole-3-acetonitrile |

| Bromination | Br2 | Bromo-6-fluoroindole-3-acetonitrile |

| Mannich Reaction | CH2O, R2NH | (Dialkylaminomethyl)-6-fluoroindole-3-acetonitrile |

N-Functionalization: The nitrogen atom of the indole ring can also be a site for derivatization.

N-Alkylation: The indole nitrogen can be alkylated using alkyl halides in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, which can significantly alter the compound's properties. nih.govyoutube.comreddit.com

N-Acylation: Acylation of the indole nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. This introduces an acyl group, forming an N-acylindole derivative, which can serve as a key intermediate for further transformations. beilstein-journals.orgresearchgate.netsemanticscholar.org

Modification of the Acetonitrile Side Chain

The acetonitrile side chain at the 3-position of the indole ring offers another avenue for derivatization, allowing for the introduction of different functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-fluoroindole-3-acetic acid. This transformation is a common strategy to convert the nitrile into a bioisostere of the natural plant hormone auxin. orgsyn.orgchemicalbook.com

Reduction: The nitrile group can be reduced to a primary amine, yielding 6-fluorotryptamine. This reduction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting tryptamine (B22526) derivatives are an important class of compounds with significant biological activities.

A table detailing the modifications of the acetonitrile side chain is provided below.

| Reaction | Reagents | Product |

| Hydrolysis | H+ or OH-, H2O | 6-Fluoroindole-3-acetic acid |

| Reduction | LiAlH4, then H2O | 6-Fluorotryptamine |

Synthesis of Related Fluoroindole Analogs for Comparative Studies

To understand the impact of the fluorine atom's position on the chemical and biological properties of the molecule, the synthesis of other fluoroindole analogs is crucial for comparative studies. The synthetic strategies for these analogs often parallel those for this compound, starting from the appropriately substituted fluoroindole precursor.

Synthesis of 5-Fluoroindole-3-acetonitrile: The synthesis of the 5-fluoro isomer can be achieved through methods such as the Fischer indole synthesis or the Sugasawa indole synthesis, starting from 4-fluoroaniline. diva-portal.org Another approach involves a vicarious nucleophilic substitution (VNS) reaction. diva-portal.org

Synthesis of 4-Fluoroindole-3-acetonitrile and 7-Fluoroindole-3-acetonitrile: Similar synthetic strategies, employing the corresponding fluorinated anilines or other suitable starting materials, can be utilized to prepare the 4-fluoro and 7-fluoro analogs.

The availability of these isomers allows for a systematic investigation of how the position of the fluorine substituent on the indole ring influences the molecule's reactivity, electronic properties, and biological activity. This comparative analysis is essential for the rational design of new compounds with desired characteristics.

A summary of related fluoroindole analogs and their potential synthetic starting materials is presented in the following table.

Investigation of Biological Activities and Molecular Mechanisms

Pharmacological and Therapeutic Applications

Research in Pharmaceutical Development and Drug Discovery

6-Fluoroindole-3-acetonitrile serves as a crucial building block in the field of medicinal chemistry. Its indole (B1671886) core, modified with a fluorine atom and an acetonitrile (B52724) group, presents a versatile scaffold for the synthesis of novel pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules, a common strategy in drug design. Research efforts have utilized this compound as a starting material for creating more elaborate structures with potential therapeutic applications. Its role as a key intermediate facilitates the exploration of new chemical entities that may act on various biological targets. nih.gov

Exploration in Neurological Disorders Research

While direct studies on this compound in neurological disorders are not prominent, the indole structure is a well-established pharmacophore in neuropharmacology. Derivatives of 6-fluoroindole (B127801) have been synthesized and investigated for their potential to modulate key enzymes involved in neurological processes. The exploration of such derivatives is driven by the need for new therapeutic agents for a range of neurological and psychiatric conditions.

Role as a Modulator of Biological Pathways and Cellular Responses

The indole nucleus is a common feature in many biologically active compounds that can modulate various cellular pathways. Although specific data on this compound's direct effects on biological pathways and cellular responses are scarce, its derivatives have shown activity in modulating enzymatic pathways, as detailed in the subsequent sections. This suggests that the 6-fluoroindole moiety can be a critical component for interacting with biological targets and eliciting cellular responses.

Myeloperoxidase Inhibition Studies

Myeloperoxidase (MPO) is an enzyme implicated in inflammatory processes and tissue damage. Various indole-containing molecules have been investigated as potential inhibitors of MPO. nih.govnih.gov Indole derivatives can inhibit the chlorinating activity of MPO, which is responsible for the production of hypochlorous acid, a potent oxidizing agent that can cause damage to host tissues during inflammation. nih.govnih.gov While specific inhibitory data for this compound against MPO is not available in the reviewed literature, the general inhibitory activity of indole compounds suggests that this chemical class is of interest in the development of MPO inhibitors.

Cannabinoid Receptor System Modulation (e.g., FAAH, MAGL Inhibition)

Significant research has been conducted on derivatives of 6-fluoroindole as modulators of the endocannabinoid system, particularly as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govacs.org These enzymes are responsible for the degradation of the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. Inhibition of FAAH and MAGL can lead to increased levels of these endocannabinoids, which may have therapeutic benefits in a variety of conditions, including pain, anxiety, and neurodegenerative diseases.

One study focused on a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, which are derivatives of 6-fluoroindole. nih.govacs.org The study revealed that these compounds are potent inhibitors of FAAH. The length of the alkyl chain connecting the 6-fluoroindole core to the carbamate (B1207046) group was found to be a critical determinant of inhibitory activity. nih.gov

For instance, a pentyl-linked derivative, Phenyl N-[5-(6-fluoroindol-1-yl)pentyl]carbamate, demonstrated high FAAH inhibition with an IC50 value of 0.029 μM. nih.govacs.org In contrast, many of these fluoro-substituted phenyl carbamates did not show significant inhibition of MAGL at a concentration of 10 μM. nih.govacs.org However, certain highly reactive carbamate derivatives did exhibit potent inhibition of both FAAH and MAGL. nih.gov

The table below summarizes the FAAH inhibitory activity of selected Phenyl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates.

| Compound | Alkyl Spacer Length | FAAH IC50 (μM) |

|---|---|---|

| Phenyl N-[4-(6-fluoroindol-1-yl)butyl]carbamate | 4 | 7.3 |

| Phenyl N-[5-(6-fluoroindol-1-yl)pentyl]carbamate | 5 | 0.029 |

| Phenyl N-[6-(6-fluoroindol-1-yl)hexyl]carbamate | 6 | ~4 |

| Phenyl N-[7-(6-fluoroindol-1-yl)heptyl]carbamate | 7 | ~4 |

These findings underscore the importance of the 6-fluoroindole scaffold in the design of potent and selective FAAH inhibitors, highlighting a key area of pharmacological investigation stemming from the chemistry of this compound. nih.govacs.org

Serotonin (B10506) and Dopamine (B1211576) Pathway Interactions

Research into the direct effects of this compound on serotonin and dopamine pathways is still in its nascent stages. However, studies on the parent compound, Indole-3-acetonitrile (B3204565) (IAN), provide a foundational understanding of how this class of molecules may interact with neuronal cells and neurotransmitter systems.

Investigations using the human neuroblastoma cell line SH-SY5Y have explored the impact of the related compound, Indole-3-acetonitrile (IAN), on cell viability. These studies serve as a preliminary model for understanding potential neuroactivity. Results from cellular viability assays demonstrated that at the highest concentrations tested, IAN was capable of reducing the viability of the SH-SY5Y cells. nih.govnih.gov In contrast, lower concentrations did not produce notable alterations in cell viability across various time intervals. nih.gov Morphological evaluation of the cells under these conditions showed no observable changes. nih.gov

This suggests a concentration-dependent effect on neuroblastoma cell health. The reduction in viability at high concentrations points towards a potential cytotoxic or metabolic-disrupting activity that warrants further investigation to determine the precise molecular targets.

Table 1: Effect of Indole-3-acetonitrile (IAN) on SH-SY5Y Neuroblastoma Cell Viability This table is based on findings for the related compound Indole-3-acetonitrile (IAN) and is presented as a model for potential effects of its fluorinated analog.

| Concentration Range | Effect on Cell Viability | Observation Period |

|---|---|---|

| Low to Mid | No significant change | 24, 48, 72 hours |

The interplay between Indole-3-acetonitrile (IAN) and the metabolic pathways of serotonin and dopamine has been indirectly studied by examining its effects when combined with their respective amino acid precursors, tryptophan (Trp) and tyrosine (Tyr). nih.govnih.gov Serotonin is synthesized from tryptophan, while dopamine is derived from tyrosine. nih.gov

Studies on SH-SY5Y neuroblastoma cells revealed that when IAN was co-administered with either tryptophan or tyrosine, a decrease in cell viability was observed. nih.govnih.gov This finding suggests that IAN may influence the metabolic pathways of these neurotransmitter precursors. The heightened cytotoxic effect in the presence of these amino acids could imply an interaction with key enzymes or transport mechanisms within the serotonin and dopamine synthesis pathways. researchgate.net For instance, the availability of precursor amino acids can modulate the activity of neuroactive compounds, and the observed interaction with IAN suggests a potential influence on these critical neuronal processes. researchgate.net

Antimicrobial and Antivirulence Research

Indole and its derivatives are recognized as important signaling molecules in microbial communities, capable of modulating complex behaviors such as biofilm formation and virulence. Research has begun to explore the potential of halogenated indoles, including fluoroindoles, as antimicrobial and antivirulence agents.

Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers high resistance to conventional antibiotics. nih.gov The search for compounds that can inhibit biofilm formation is a key strategy in combating persistent infections.

While data specific to this compound is limited, studies on the closely related 6-fluoroindole have been conducted. In research on the marine pathogen Vibrio parahaemolyticus, 6-fluoroindole was found to have less appreciable activity in inhibiting biofilm formation compared to other halogenated indoles. frontiersin.org However, other research has demonstrated that indole derivatives like Indole-3-acetonitrile (IAN) can effectively inhibit biofilm formation in pathogenic bacteria such as Escherichia coli O157:H7 and Pseudomonas aeruginosa without affecting their planktonic (free-swimming) growth. nih.gov IAN has also been assessed against strong biofilm-producing clinical isolates of Staphylococcus epidermidis. nih.gov This suggests that the core indole structure is active and that substitutions, such as the fluorine at the 6-position and the acetonitrile group at the 3-position, significantly modulate this activity.

Table 2: Summary of Biofilm Inhibition by Related Indole Compounds

| Compound | Target Bacteria | Efficacy |

|---|---|---|

| 6-Fluoroindole | Vibrio parahaemolyticus | Less appreciable activity frontiersin.org |

| Indole-3-acetonitrile (IAN) | Escherichia coli O157:H7 | Effective inhibition nih.gov |

| Indole-3-acetonitrile (IAN) | Pseudomonas aeruginosa | Effective inhibition nih.gov |

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. nih.gov Many virulence factors and biofilm formation are regulated by QS, making it an attractive target for antivirulence therapies. nih.govnih.gov By interfering with QS signaling, it is possible to disrupt pathogenic behaviors without killing the bacteria, which may reduce the selective pressure for resistance development. nih.gov

Indole and its derivatives are known to interfere with QS systems. nih.gov For example, indole can disrupt the folding and stability of QS regulator proteins. nih.gov While direct evidence for this compound is not yet available, studies on related compounds provide strong rationale for its investigation in this area. For instance, 7-fluoroindole (B1333265) has been shown to abolish swarming motility in P. aeruginosa, a process often linked to quorum sensing. frontiersin.org Given that the antivirulence activity of many indole compounds is linked to QS interference, it is plausible that this compound may also function through this mechanism.

Beyond inhibiting biofilm formation, indole derivatives can also suppress the production of specific virulence factors that contribute to a pathogen's ability to cause disease.

Studies have shown that fluoroindoles can decrease the protease activity of P. aeruginosa. frontiersin.org Proteases are enzymes that can degrade host tissues and proteins, facilitating infection. The inhibition of protease activity by halogenated indoles has been observed in a dose-dependent manner and is believed to contribute to their biofilm-inhibitory capabilities. frontiersin.org

Furthermore, the parent compound Indole-3-acetonitrile (IAN) has been found to decrease the production of several virulence factors in P. aeruginosa, including pyocyanin (B1662382) (a toxic blue-green pigment), pyoverdine (a siderophore for iron acquisition), and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a key signaling molecule in its own QS system. nih.gov The suppression of pigments like prodigiosin (B1679158) in organisms such as Serratia marcescens is another area of interest, as these pigments can have roles in pathogenesis. While not directly tested with this compound, the known activity of related indoles against these virulence factors highlights a promising avenue for future research.

Table 3: Effect of Related Indole Compounds on Virulence Factor Production

| Compound Family/Specific Compound | Virulence Factor | Target Organism | Effect |

|---|---|---|---|

| Fluoroindoles (general) | Protease | Pseudomonas aeruginosa | Decreased activity frontiersin.org |

| Indole-3-acetonitrile (IAN) | Pyocyanin | Pseudomonas aeruginosa | Decreased production nih.gov |

| Indole-3-acetonitrile (IAN) | Pyoverdine | Pseudomonas aeruginosa | Decreased production nih.gov |

Studies on Bacterial Motility

Bacterial motility is a key factor in colonization and virulence, and certain indole compounds have been shown to inhibit this function. In studies involving the pathogen Serratia marcescens, a range of indole derivatives were investigated for their effects on motility. nih.gov Notably, both 3-indoleacetonitrile (B1196911) and 6-fluoroindole markedly inhibited the swarming motility of S. marcescens. lookchem.com These compounds were also found to suppress swimming motility, another critical form of bacterial movement. nih.govmdpi.com This inhibition of movement is a key aspect of their antivirulence properties, as it can prevent the bacteria from spreading and establishing infections. lookchem.com

Efficacy against Specific Pathogens (e.g., Serratia marcescens, Pseudomonas aeruginosa)

The efficacy of indole derivatives extends to direct antagonism of virulence factors in specific pathogens.

Serratia marcescens : Beyond motility inhibition, 6-fluoroindole has demonstrated potent antivirulence activity against S. marcescens. cymitquimica.com It has been shown to suppress the production of virulence factors such as proteases and lipases. lookchem.comnih.gov This activity is linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many bacteria. lookchem.comcymitquimica.com By interfering with QS, 6-fluoroindole can down-regulate key genes associated with biofilm formation and the production of prodigiosin, a characteristic red pigment and virulence factor of S. marcescens. lookchem.com

Pseudomonas aeruginosa : Research has also explored the effects of fluoroindoles on the opportunistic pathogen Pseudomonas aeruginosa. Studies on various fluoroindole isomers revealed that they can reduce the protease activity of P. aeruginosa, which is a factor in its biofilm formation. evitachem.com Specifically, 6-fluoroindole (6FI) was shown to reduce hemolytic activity by approximately tenfold, although its effect on biofilm formation was less potent than that of its 7-fluoroindole isomer. evitachem.com Furthermore, the related plant auxin, 3-indolylacetonitrile, has been found to decrease the production of virulence factors in P. aeruginosa, including pyocyanin and pyoverdine.

| Compound | Pathogen | Observed Effect | Reference |

|---|---|---|---|

| 6-Fluoroindole | Serratia marcescens | Marked inhibition of swarming motility | lookchem.com |

| 3-Indoleacetonitrile | Serratia marcescens | Marked inhibition of swarming motility | lookchem.com |

| 6-Fluoroindole | Serratia marcescens | Suppression of protease and lipase secretion | lookchem.comnih.gov |

| 6-Fluoroindole | Pseudomonas aeruginosa | ~10-fold reduction in hemolytic activity | evitachem.com |

| 3-Indolylacetonitrile | Pseudomonas aeruginosa | Decreased production of virulence factors (pyocyanin, pyoverdine) |

Plant Growth Regulation Research

The indole structure is central to a class of plant hormones known as auxins, which are fundamental to plant growth and development. The indole-3-acetonitrile structure, in particular, is a known player in plant biochemistry.

Auxin Analog Studies

Indole-3-acetonitrile is recognized as a naturally occurring auxin and a precursor to the primary plant hormone, Indole-3-acetic acid (IAA). Auxins are critical for regulating gene expression related to various developmental processes in plants. The mechanism of action involves the TIR1/AFB family of auxin receptors. When an auxin binds to these receptors, it triggers the degradation of Aux/IAA repressor proteins, which in turn releases auxin response factors (ARFs) to regulate target genes. As a derivative, this compound holds potential for investigation as a synthetic auxin analog, where the fluorine substitution could modify its binding affinity, stability, or transport properties within the plant.

Promotion of Root Development and Plant Resilience

A primary function of auxins is the promotion of root development. Hormones like Indole-3-acetic acid (IAA) and its precursors can influence the number and length of primary and lateral roots, which is crucial for nutrient and water uptake. The application of auxins is a common practice to stimulate adventitious root formation in vitro. While direct studies on this compound are lacking, its structural similarity to natural auxins suggests a potential role in modulating root architecture. Furthermore, plant resilience to environmental stressors is linked to robust growth and development, which is heavily influenced by hormonal regulation.

Biochemical Research and Metabolic Pathways

Recent research has identified novel roles for indole compounds beyond their traditional functions, including their emergence as metabolites in human cancer cell pathways.

Role as a Tryptophan Metabolite in Human Cancer Cells

A significant discovery has been the identification of Indole-3-acetonitrile (IAN) as a novel metabolite of tryptophan in human cancer cells. In studies involving breast cancer (MCF-7) and melanoma (A375) cell lines, IAN was found to be synthesized through an alternative metabolic pathway. The production of IAN was observed when these cancer cells were under stress induced by the compound carbidopa. Further investigation revealed that IAN promoted a concentration-dependent increase in the viability of both MCF-7 and A375 cells, suggesting it may function as a pro-proliferative metabolite that helps cancer cells sustain growth under certain conditions. This discovery opens a new area of inquiry into how tryptophan metabolism is altered in cancer and suggests that fluorinated analogs like this compound could be valuable tools for probing these pathways.

| Metabolite | Cell Lines | Observed Role/Effect | Reference |

|---|---|---|---|

| Indole-3-acetonitrile (IAN) | MCF-7 (Breast Cancer), A375 (Melanoma) | Identified as a novel tryptophan metabolite | |

| Indole-3-acetonitrile (IAN) | MCF-7, A375 | Promoted a concentration-dependent increase in cell viability | |

| Indole-3-acetonitrile (IAN) | Neuroblastoma (SH-SY5Y) | Interaction observed, with higher concentrations reducing cell viability |

Indole-3-acetonitrile Pathway in Microorganisms

The Indole-3-acetonitrile (IAN) pathway is a recognized route for the biosynthesis of the phytohormone indole-3-acetic acid (IAA) in various bacteria. researchgate.netredalyc.org This pathway is considered a branch of the broader tryptophan-dependent IAA synthesis network. redalyc.orgbiorxiv.org In microorganisms, the conversion of IAN to IAA can occur through two primary enzymatic steps. One route involves a nitrile hydratase that hydrates IAN to indole-3-acetamide (B105759) (IAM), followed by an amidase that converts IAM to IAA. pnas.org Alternatively, a single-step conversion can be accomplished by a nitrilase enzyme that directly hydrolyzes IAN to IAA. researchgate.netoup.com

The IAN pathway is significant in plant-associated bacteria, such as Agrobacterium and Rhizobium. pnas.org For instance, in Bradyrhizobium japonicum, the transformation of IAN into IAA is mediated by enzymes like nitrile hydratase and nitrilase. redalyc.org This metabolic capability is crucial for the symbiotic relationship between the bacteria and host plants, influencing plant growth and development. redalyc.org While the pathway is well-documented for the parent compound, indole-3-acetonitrile, its specific activity with this compound in wild-type microorganisms is less characterized. However, the enzymatic machinery of this pathway provides the foundational context for how cells might process or metabolize fluorinated analogues.

| Enzyme | Reaction | Organism Example | Reference |

| Nitrile Hydratase | Indole-3-acetonitrile → Indole-3-acetamide | Agrobacterium tumefaciens | pnas.org |

| Amidase | Indole-3-acetamide → Indole-3-acetic acid | Agrobacterium tumefaciens | pnas.org |

| Nitrilase | Indole-3-acetonitrile → Indole-3-acetic acid | Plants, Bacteria | oup.com |

Tryptophan-Dependent and Tryptophan-Independent Biosynthetic Pathways

Microbial biosynthesis of IAA, a key auxin, proceeds through two main types of pathways: tryptophan (Trp)-dependent and tryptophan-independent. nih.gov

The Trp-dependent pathways are more extensively studied and utilize tryptophan as the primary precursor. redalyc.orgnih.gov Four major Trp-dependent routes have been identified in bacteria: the indole-3-acetamide (IAM) pathway, the indole-3-pyruvate (IPyA) pathway, the tryptamine (B22526) (TAM) pathway, and the indole-3-acetonitrile (IAN) pathway. biorxiv.orgnih.gov The IAN pathway, as discussed previously, begins with the conversion of tryptophan to indole-3-acetaldoxime, which is then converted to IAN. researchgate.net

The Trp-independent pathway is less understood but represents an alternative route for IAA synthesis, particularly when tryptophan is limited. nih.gov This pathway is thought to utilize precursors from earlier in the shikimate pathway, such as chorismic acid or indole-3-glycerol phosphate, to produce indole, which can then be converted to IAA. redalyc.orgbiorxiv.org

The existence of these distinct pathways highlights the metabolic versatility of microorganisms. In the context of this compound, its precursor, 6-fluoroindole, could theoretically be utilized by cellular machinery that normally processes indole. This is exemplified in engineered or evolved strains that can convert fluorinated indoles into their corresponding fluorinated tryptophan analogues, effectively shunting a xenobiotic precursor into a primary metabolic pathway. frontiersin.orgdntb.gov.ua

Adaptive Laboratory Evolution Studies for Fluorotryptophan Substitution

Adaptive laboratory evolution (ALE) has proven to be a powerful tool for compelling microorganisms to metabolize and utilize unnatural, fluorinated compounds. frontiersin.orgresearchgate.net In several studies, tryptophan-auxotrophic strains of Escherichia coli were cultured with fluorinated indole analogs, including 6-fluoroindole, as a substitute for the essential amino acid precursor, indole. frontiersin.org This experimental setup exerts strong selective pressure, forcing the cells to adapt their metabolic machinery to process the xenobiotic compound for survival. frontiersin.orgdntb.gov.ua

Through this process, researchers successfully evolved E. coli strains capable of not only tolerating but actively utilizing 6-fluoroindole for growth. frontiersin.orgresearchgate.net The adapted microbial cells convert the 6-fluoroindole into 6-fluorotryptophan. frontiersin.org This newly synthesized, unnatural amino acid is then used by the cell's translational machinery, leading to the proteome-wide substitution of tryptophan with 6-fluorotryptophan. frontiersin.org

These ALE experiments demonstrated that a growth-inhibiting molecule can be repurposed into a vital nutrient. frontiersin.org The resulting adapted strains showed remarkable phenotypic changes, with some lineages becoming almost entirely dependent on 6-fluoroindole for growth, a state described as xenobiotic "addiction". frontiersin.org These studies underscore the plasticity of microbial metabolism and provide a platform for creating organisms with unique biochemical capabilities based on fluorine chemistry. frontiersin.orgnih.gov

| Study Focus | Organism | Substrate(s) | Key Findings | Reference(s) |

| Metabolic Adaptation to Fluoroindoles | Escherichia coli (Trp-auxotrophic) | 6-Fluoroindole, 7-Fluoroindole | Evolved strains utilize fluoroindoles for growth; proteome-wide substitution of Tryptophan with Fluorotryptophan. | frontiersin.orgdntb.gov.uaresearchgate.net |

| Multi-omics Analysis of Adaptation | Escherichia coli (Trp-auxotrophic) | 4-Fluoroindole, 5-Fluoroindole (B109304) | Adaptation involved mutations in the trpS gene (TrpRS); rearrangements in regulatory networks and protein folding quality control. | nih.govbiorxiv.org |

Effects on Cellular Processes and Metabolic Networks

The forced incorporation of fluorinated precursors like 6-fluoroindole into cellular metabolism has profound effects on various cellular processes and metabolic networks. Multi-omics analyses of E. coli strains adapted to 4- and 5-fluoroindole revealed significant rearrangements in regulatory networks, membrane integrity, and quality control of protein folding. frontiersin.org

Specifically for 6-fluoroindole-adapted lineages, a unique phenotypic change was observed: an increased resistance to the antibiotic vancomycin. frontiersin.org This suggests that the metabolic adjustments and proteome-wide substitution of tryptophan with 6-fluorotryptophan trigger specific stress responses or structural changes in the cell envelope that confer resistance.

While direct studies on the cellular effects of this compound are limited, research on the parent compound, indole-3-acetonitrile (IAN), provides valuable insights. IAN has been shown to possess broad-spectrum antiviral activity by promoting the activation of the IRF3 and NF-κB signaling pathways, which are critical components of the innate immune response. nih.gov In studies using human neuroblastoma cells, IAN was found to reduce cellular viability at high concentrations and may interact with the serotonin and dopamine pathways. nih.govresearchgate.net These findings for the non-fluorinated parent compound suggest potential, yet unexplored, areas of bioactivity for this compound, which may exhibit altered potency or mechanism of action due to the presence of the fluorine atom.

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Structural Determinants for Biological Activity

The indole (B1671886) ring is a common scaffold in numerous biologically active compounds. mdpi.com The strategic addition of substituents, such as the 6-fluoro group and the 3-acetonitrile group, significantly modifies the molecule's properties and potential therapeutic applications.

The incorporation of a fluorine atom into a bioactive molecule is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. innospk.com In the context of the indole ring, a fluorine atom at the 6-position imparts several key effects:

Metabolic Stability: Replacing a hydrogen atom with fluorine on an aromatic ring can significantly slow down oxidative metabolism by cytochrome P450 enzymes. This strategic fluorination can increase the compound's half-life and bioavailability.

Lipophilicity and Permeability: Fluorine is highly lipophilic, and its addition can enhance the molecule's ability to cross biological membranes. This is a critical factor for reaching intracellular targets. innospk.com

Binding Interactions: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, potentially leading to stronger or more selective interactions with target proteins. It can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding affinity.

Biological Activity: The 6-fluoro substitution has been shown to be beneficial in various indole-based compounds. For instance, 6-fluoroindole (B127801) demonstrates antimicrobial properties by interfering with bacterial quorum sensing systems and inhibiting biofilm formation. ossila.com In enzymatic assays, 6-fluoroindole resulted in a significantly higher fluorescence signal compared to unsubstituted indole when used as a substrate for toluene (B28343) dioxygenase, indicating that the substitution can enhance interaction with enzymes.

The acetonitrile (B52724) group at the 3-position of the indole ring is a key functional group that contributes significantly to the molecule's chemical identity and biological interactions. The indole-3-acetonitrile (B3204565) (IAN) structure is found in nature and serves as a precursor to the plant hormone indole-3-acetic acid. mdpi.com

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within the active site of a protein.

Dipole Moment: The cyano group possesses a strong dipole moment, which can influence the molecule's orientation within an electric field, such as that found in a receptor binding pocket.

Chemical Reactivity: The 3-acetonitrile moiety serves as a versatile chemical handle. It is a key intermediate in the synthesis of various indole derivatives. thegoodscentscompany.com Studies on related indole-3-acetonitrile derivatives have shown that this group is integral to their biological activities, which include anti-inflammatory and antiviral effects. nih.gov For example, IAN has been identified as a significant molecule in the allelopathic (weed-suppressing) function of broccoli. researchgate.net

While specific SAR studies on derivatives of 6-Fluoroindole-3-acetonitrile are not extensively documented in the literature, general principles from related indole compounds can provide valuable insights. In drug discovery, modifying substituents on a core scaffold is a standard method for optimizing activity. nih.gov

For instance, in a series of 6–6′ linked bisindole compounds developed as HIV-1 fusion inhibitors, the nature and position of substituents on the indole rings were critical for potency. acs.org The addition of various groups to the core structure allowed for a detailed exploration of the shape and properties required for high-affinity binding. nih.govacs.org Similarly, for this compound, it can be hypothesized that:

Altering the spacer between the indole ring and the nitrile group (e.g., changing from acetonitrile to propionitrile) would change the molecule's flexibility and the positioning of the crucial nitrile nitrogen, likely impacting binding affinity.

Adding substituents to other positions on the indole ring (e.g., at the N1, C2, C4, C5, or C7 positions) would modulate the electronic properties, lipophilicity, and steric profile of the molecule, leading to changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For indole derivatives, QSAR models have been successfully developed to predict activities ranging from anticancer to antimicrobial effects. rsc.orgnih.gov

Although a specific QSAR model for this compound was not found, studies on related structures highlight the approach. A typical QSAR study for a series of this compound analogs would involve:

Data Set Collection: Synthesizing a library of derivatives with varied substituents and measuring their biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify its physicochemical properties.

Model Development: Using statistical methods to build a model that correlates the descriptors with the observed activity.

A robust QSAR model for 2,4-disubstituted 6-fluoroquinolines was developed to predict their antiplasmodial activity, demonstrating the utility of this approach for fluorinated heterocyclic compounds. nih.gov For indole derivatives, descriptors related to steric, electronic, and topological features have been found to be important for their activity. jocpr.com

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energy | Electron-donating/accepting ability |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching and connectivity |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

Computational Chemistry and Molecular Modeling

Computational methods, such as molecular docking, are invaluable for visualizing and predicting how a molecule interacts with its biological target at an atomic level. indexcopernicus.com These techniques provide insights that can guide the design of more potent and selective analogs. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net While docking studies specifically for this compound are not widely published, studies on the closely related 6-fluoroindole provide a strong basis for understanding its potential interactions.

In one study, molecular docking of various indole analogs, including tri-substituted fluoro indoles, was performed against human topoisomerase II to assess their anti-cancer potential. researchgate.net These studies typically reveal key interactions like hydrogen bonds and pi-stacking that are crucial for binding. Docking studies of other indole-based compounds have successfully rationalized their antimicrobial activities by showing interactions with key amino acid residues in the active sites of target enzymes. nih.govmdpi.com

Based on the structure of this compound, a hypothetical docking simulation would likely show:

The indole nitrogen (N-H) acting as a hydrogen bond donor.

The nitrile nitrogen acting as a hydrogen bond acceptor.

The aromatic indole ring participating in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

The fluorine atom potentially forming halogen bonds or other favorable electrostatic interactions.

| Functional Group | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine (side-chain oxygen) |

| Indole Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| 6-Fluoro Group | Halogen Bond / Dipole Interaction | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| 3-Acetonitrile Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine (side-chain hydrogen) |

Molecular Dynamics Simulations for Binding Stability

A comprehensive review of the scientific literature indicates that specific molecular dynamics (MD) simulation studies focused on determining the binding stability of this compound with specific biological targets have not been extensively published.

In principle, MD simulations for a compound like this compound would be a powerful computational method to elucidate its interaction with a target protein at an atomic level. Such studies would involve placing the molecule in the binding site of a protein and simulating the movements of the atoms over time. The results would provide insights into the stability of the protein-ligand complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. This information is invaluable in understanding the mechanism of action and in the rational design of more potent and selective analogs.

Prediction of Pharmacokinetic Profiles Relevant to Biological Research

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, excretion, and toxicity (ADMET), is crucial for its development as a potential therapeutic agent. For this compound, in silico computational tools can predict these properties, offering valuable insights prior to extensive experimental studies. These predictions are based on the molecule's structural features and comparison with extensive databases of known compounds.

Several computational models suggest that indole derivatives can possess favorable drug-like properties. researchgate.netlookchem.comnih.gov Based on these models, a predicted pharmacokinetic profile for this compound can be extrapolated.

Absorption: The gastrointestinal absorption of indole derivatives is often predicted to be high. lookchem.com For this compound, it is anticipated to be well-absorbed from the gastrointestinal tract, a key characteristic for orally administered research compounds.

Distribution: The distribution of a compound throughout the body is influenced by factors such as its ability to cross cell membranes and bind to plasma proteins. Computational models can predict parameters like blood-brain barrier (BBB) permeability. For many indole derivatives, BBB penetration is predicted to be variable, and specific predictions for this compound would be necessary to ascertain its potential to act on central nervous system targets.

Metabolism: The indole nucleus is susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov The fluorine substituent at the 6-position may influence the metabolic stability of the molecule, potentially blocking a site of metabolism and prolonging its half-life compared to its non-fluorinated analog.

Excretion: The routes of excretion for indole derivatives are typically through renal and fecal pathways after metabolic conversion to more polar compounds.

Toxicity: In silico toxicity predictions can flag potential liabilities such as mutagenicity and carcinogenicity. Studies on various indole derivatives have shown mixed results, with some compounds predicted to be safe while others may pose a risk. researchgate.net

A summary of the predicted ADMET properties for this compound, based on general predictions for similar indole structures, is presented in the table below.

| Property | Predicted Value/Classification | Significance in Research |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Uncertain | Requires specific modeling to determine CNS activity potential. |

| Plasma Protein Binding | Moderate to High | Influences the free concentration of the compound. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms | Important for assessing potential drug-drug interactions. |

| Excretion | ||

| Clearance | Low to Moderate | A lower clearance can lead to a longer half-life. |

| Toxicity | ||

| Ames Mutagenicity | Likely Non-mutagenic | A crucial parameter for initial safety assessment. |

| Carcinogenicity | Likely Non-carcinogenic | Important for long-term safety considerations. |

This table is generated based on the expected properties of indole derivatives as described in the cited literature and general computational ADMET models. Specific experimental validation for this compound is required.

Conformational Analysis and Energetic Landscapes

Detailed studies on the conformational analysis and energetic landscapes specifically for this compound are not extensively available in peer-reviewed literature.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, this would involve analyzing the rotation of the acetonitrile group relative to the indole ring. The energetic landscape is a map of the potential energy of the molecule as a function of its conformation. Identifying the low-energy conformations is critical as these are the most likely shapes the molecule will adopt when interacting with a biological target. Understanding the energetic barriers between different conformations also provides insight into the molecule's flexibility, which can be a key determinant of its binding affinity and selectivity.

Advanced Research Applications and Methodologies

Application as a Chemical Biology Probe

Chemical biology probes are essential tools for dissecting complex biological processes. The fluorine atom in 6-fluoroindole-3-acetonitrile provides a powerful spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of endogenous fluorine in most biological systems, ¹⁹F NMR offers a background-free window to observe the molecular interactions of a fluorine-labeled probe.

6-Fluoroindole (B127801), the core structure of the title compound, has been successfully used to label bacterial cells to study protein-protein interactions within the cellular environment using ¹⁹F NMR. ossila.com This approach leverages the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which makes it highly sensitive to changes in its local environment. nih.gov By incorporating this compound into larger molecules designed to interact with specific biological targets, researchers can monitor binding events, conformational changes, and enzymatic activity in vitro and potentially in vivo, providing valuable insights into biological function and disease mechanisms. The fluorinated indole (B1671886) moiety acts as a reporter, with changes in its NMR signal indicating a direct interaction with a target biomolecule. rsc.org

Radiotracer Development for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides quantitative, three-dimensional images of biological processes in vivo. The development of novel PET radiotracers is crucial for diagnosing diseases and developing new therapies. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. mdpi.comnih.gov

The 6-fluoroindole scaffold is a valuable precursor for the synthesis of ¹⁸F-labeled PET tracers. Research has demonstrated the successful automated radiosynthesis of 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole, a compound designed to target the enzyme tryptophan 2,3-dioxygenase (TDO), which is a biomarker in some cancers. uq.edu.au This work highlights the feasibility of introducing ¹⁸F at the 6-position of the indole ring through nucleophilic substitution. uq.edu.au The resulting tracers can cross the blood-brain barrier and show specific accumulation in target-rich regions without significant defluorination in vivo. uq.edu.au This indicates that this compound could serve as a key intermediate for creating novel ¹⁸F-labeled PET radiotracers for imaging a wide range of biological targets, including enzymes and neuroreceptors.

Spectroscopic Investigations of Fluorescence Properties

Fluorination can significantly alter the photophysical properties of a molecule. Indole and its derivatives are naturally fluorescent, and this property is often exploited in biological studies. nih.govresearchgate.net Investigations into the fluorescence of ring-substituted indole-3-acetic acids have revealed that the position of the substituent dramatically influences the compound's quantum yield.

Specifically, 6-fluoroindole-3-acetic acid, a closely related analogue, exhibits a significantly higher fluorescence quantum yield compared to the parent indole-3-acetic acid. nih.gov While most indole-3-acetic acid derivatives fluoresce in the 345-370 nm range upon excitation at 275-280 nm, the enhanced emission of the 6-fluoro derivative makes it a more potent fluorescent marker. nih.gov This increased fluorescence intensity, attributed to the electronic effects of the fluorine atom, suggests that this compound likely possesses similarly favorable fluorescence properties. This enhanced signal can be advantageous for developing more sensitive fluorescent probes for cellular imaging and biochemical assays. nih.gov

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for studying the behavior of this compound in various experimental systems. Techniques such as HPLC, LC-MS, and NMR are routinely employed for its detection, quantification, and structural verification.

High-Performance Liquid Chromatography (HPLC) Techniques

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the separation and quantification of indolic compounds. nih.govresearchgate.net For indole-3-acetonitrile (B3204565) and its derivatives, separation is typically achieved on a C8 or C18 column using a gradient elution. nih.govsielc.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing an acidifier like formic or phosphoric acid to ensure good peak shape. sielc.comsielc.com

Given its intrinsic fluorescence, detection can be highly sensitive using a fluorescence detector, with excitation and emission wavelengths set around 280 nm and 350 nm, respectively. nih.gov Fluorinated stationary phases have also emerged as a complementary tool, sometimes offering enhanced selectivity for halogenated compounds. chromatographyonline.comresearchgate.net

Table 1: Typical HPLC Parameters for Analysis of Indolic Compounds

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C8 or C18, 3-5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | Fluorescence (Ex: ~280 nm, Em: ~350 nm) or UV |

| Injection Volume | 5 - 20 µL |

Note: This table presents a generalized set of parameters; specific conditions must be optimized for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For highly sensitive and selective quantification, especially in complex biological matrices like plasma or tissue homogenates, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

A typical LC-MS/MS method for a related compound like indole involves sample preparation via protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column. nih.gov Detection is performed using a mass spectrometer, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), operating in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com This mode provides exceptional specificity by monitoring a specific precursor ion to product ion fragmentation. For this compound (molecular weight 174.17), a hypothetical MRM transition could be established by selecting the protonated molecular ion [M+H]⁺ (m/z 175.2) as the precursor and a characteristic fragment ion for quantification.

Table 2: Proposed LC-MS/MS Parameters for this compound

| Parameter | Proposed Setting |

|---|---|

| Chromatography | Reversed-Phase HPLC (as per Table 1) |

| Ionization Source | ESI or APCI, Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 175.2 ([M+H]⁺) |

| Product Ion (Q3) | To be determined experimentally |

| Sample Preparation | Protein precipitation or Solid-Phase Extraction |

Note: The product ion must be determined through experimental infusion and fragmentation of a pure standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹⁹F, ¹³C NMR)

NMR spectroscopy is the definitive technique for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the indole ring and a singlet for the methylene (B1212753) (-CH₂-) protons of the acetonitrile group. The aromatic protons would exhibit complex splitting patterns (e.g., doublet of doublets) due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. nih.gov The presence of fluorine at the C-6 position would particularly influence the chemical shifts and splitting of the H-5 and H-7 protons.

¹³C NMR: The carbon NMR spectrum would display signals for all 10 carbon atoms in the molecule. journals.co.zacdnsciencepub.comacs.org The chemical shift of C-6 would be directly influenced by the attached fluorine, showing a large one-bond C-F coupling constant (¹JCF). researchgate.net The carbons adjacent to C-6 (C-5 and C-7) would show smaller two-bond (²JCF) couplings. The signals for the C-3 and the acetonitrile carbons (-CH₂CN and -CN) would also be clearly identifiable.

¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive probe of the fluorine's environment. nih.gov It would show a single resonance, likely a multiplet due to coupling with the H-5 and H-7 protons. The chemical shift is a key identifier; for comparison, the ¹⁹F chemical shift of 6-fluoroindole has been reported at approximately -121.8 ppm. nih.gov The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and position of the fluorine atom. nih.gov

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | ~8.0 (NH), 7.2-7.8 (Aromatic), ~3.8 (-CH₂-) | Broad singlet (NH), Multiplets (Aromatic, with H-H and H-F coupling), Singlet (-CH₂-) |

| ¹³C | 155-160 (C-6), 95-140 (Other Aromatic/Pyrrole), ~117 (-CN), ~15 (-CH₂-) | Doublet (C-6, ¹JCF ≈ 240 Hz), Doublets (C-5, C-7, ²JCF ≈ 25 Hz), Singlets/Doublets for other carbons |

| ¹⁹F | ~ -122 (relative to CFCl₃) | Multiplet (coupling to H-5 and H-7) |

Note: Predicted values are based on data for structurally similar compounds like 6-fluoroindole and other substituted indoles. Actual values must be confirmed experimentally.

In Vitro Enzyme Activity and Inhibition Assays

The evaluation of this compound as a potential enzyme modulator is a critical step in drug discovery and chemical biology. As a positional isomer of 4-Fluoroindole-3-acetonitrile, it is plausible that it could act as an inhibitor or modulator of specific enzymes. In vitro assays are fundamental to determining its specific enzymatic targets and mechanism of action.

Screening for Enzyme Inhibition:

Initial investigations would involve screening this compound against a panel of enzymes to identify potential inhibitory activity. This is often performed using high-throughput screening (HTS) methods. A standard approach involves measuring the rate of an enzymatic reaction in the presence and absence of the compound.

Determining Inhibition Constants (IC50 and Ki):

Once inhibitory activity is detected, dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC50). This is achieved by measuring the enzyme activity at various concentrations of this compound. The data is then plotted to generate an IC50 curve.

Further kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibition constant (Ki). These experiments involve varying the concentrations of both the substrate and the inhibitor.

Below is a hypothetical data table illustrating the type of results that would be generated from such assays:

| Enzyme Target | Substrate Concentration (µM) | Inhibitor Concentration (µM) | % Inhibition |

| Kinase A | 10 | 1 | 15 |

| Kinase A | 10 | 10 | 52 |

| Kinase A | 10 | 100 | 95 |

| Protease B | 5 | 1 | 5 |

| Protease B | 5 | 10 | 8 |

| Protease B | 5 | 100 | 12 |

This table is illustrative and does not represent actual experimental data for this compound.

Cellular Viability and Morphological Evaluation Techniques

Assessing the effect of this compound on cell health is crucial for understanding its potential as a therapeutic agent or a research tool. These assays determine whether the compound is cytotoxic and at what concentrations it affects cell proliferation and morphology.

Cellular Viability Assays:

A common method to assess cellular viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance.

The general procedure involves seeding cells in a multi-well plate, treating them with varying concentrations of this compound for a specified period, and then incubating them with MTT solution. The resulting formazan is solubilized, and the absorbance is read using a spectrophotometer.

A hypothetical representation of data from an MTT assay is shown below:

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 98 |

| 10 | 85 |

| 50 | 62 |

| 100 | 45 |

This table is illustrative and does not represent actual experimental data for this compound.

Morphological Evaluation Techniques:

Changes in cell morphology can be an early indicator of cytotoxicity or other cellular responses to a compound. These changes are typically observed using microscopy techniques.

Cells are cultured on glass coverslips or in specialized imaging plates and treated with this compound. At various time points, the cells are examined under a phase-contrast or fluorescence microscope. Staining with specific fluorescent dyes can highlight different cellular components, such as the nucleus (e.g., with DAPI) and the cytoskeleton (e.g., with phalloidin), to provide more detailed information about morphological changes.

Observations may include:

Changes in cell shape (e.g., rounding, shrinkage).

Detachment from the culture surface.

Formation of apoptotic bodies.

Alterations in cytoskeletal organization.

These qualitative observations are often documented through photomicrographs and are correlated with the quantitative data from viability assays to provide a comprehensive understanding of the compound's cellular effects.

Future Directions and Research Opportunities

Development of Novel Therapeutic Agents Based on the 6-Fluoroindole-3-acetonitrile Scaffold

The indole (B1671886) nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The this compound scaffold serves as a key building block for the synthesis of more complex molecules with potential pharmaceutical applications. lookchem.com Research indicates its role as an intermediate in the development of drugs for treating cancer, viral infections, and lung diseases. lookchem.com